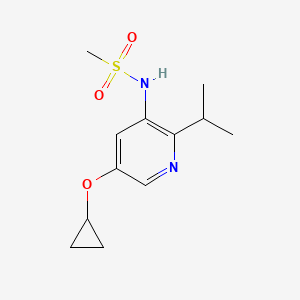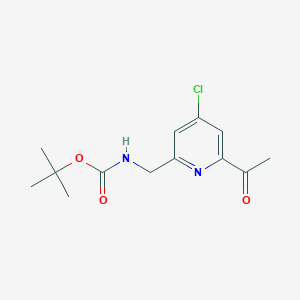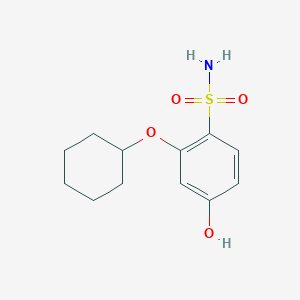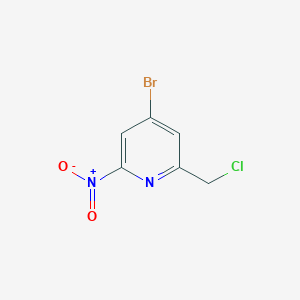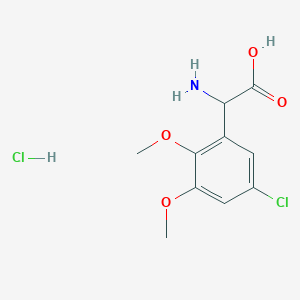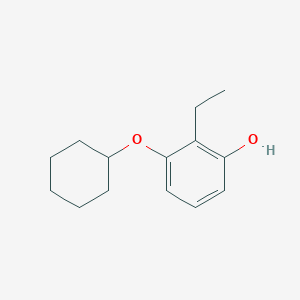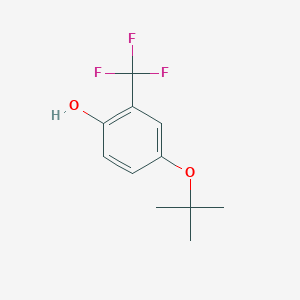
2-Acetyl-6-iodoisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an acetyl group at the second position and an iodine atom at the sixth position of the pyridine ring, along with an aldehyde functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-iodoisonicotinaldehyde typically involves the iodination of 2-acetylisonicotinaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the sixth position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-iodoisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, it can react with amines to form corresponding amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Acetyl-6-carboxyisonicotinaldehyde.
Reduction: 2-Acetyl-6-iodoisonicotinalcohol.
Substitution: 2-Acetyl-6-aminoisonicotinaldehyde.
Scientific Research Applications
2-Acetyl-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This can lead to various biological effects, depending on the target protein and the context of its use.
Comparison with Similar Compounds
2-Acetylisonicotinaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoisonicotinaldehyde: Lacks the acetyl group, which affects its reactivity and potential biological activity.
2-Acetyl-6-bromoisonicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 2-Acetyl-6-iodoisonicotinaldehyde is unique due to the combination of the acetyl group, iodine atom, and aldehyde functional group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1393551-86-4 |
|---|---|
Molecular Formula |
C8H6INO2 |
Molecular Weight |
275.04 g/mol |
IUPAC Name |
2-acetyl-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6INO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
InChI Key |
BTXLPUNXRGMZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


